molecular formula C11H15NO2 B3356527 (R)-4-Amino-3-p-tolylbutanoic acid CAS No. 67112-56-5

(R)-4-Amino-3-p-tolylbutanoic acid

Cat. No.: B3356527
CAS No.: 67112-56-5
M. Wt: 193.24 g/mol
InChI Key: MSZRPURXKHMSFF-JTQLQIEISA-N
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Description

(R)-4-Amino-3-p-tolylbutanoic acid (CAS: 67112-56-5) is a chiral organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Its structure features a p-tolyl group (4-methylphenyl) attached to the third carbon of a butanoic acid backbone and an amino group (-NH₂) on the fourth carbon. The stereochemistry at the third carbon is designated as the (R)-configuration, which is critical for its biological interactions and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-amino-3-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRPURXKHMSFF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-3-p-tolylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available starting materials. The key steps include the formation of the chiral center, introduction of the p-tolyl group, and subsequent functional group transformations to introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production of ®-4-Amino-3-p-tolylbutanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The process may include steps such as hydrogenation, protection and deprotection of functional groups, and purification through crystallization or chromatography.

Types of Reactions:

    Oxidation: ®-4-Amino-3-p-tolylbutanoic acid can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.

    Reduction: p-Tolyl alcohol or p-tolyl amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : Approximately 193.25 g/mol
  • Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a p-tolyl group.

These features contribute to its chiral nature, allowing for selective interactions with biological receptors and enzymes, which is crucial for its applications in drug development.

Medicinal Chemistry

(R)-4-Amino-3-p-tolylbutanoic acid is recognized for its potential roles in drug design and development. Its ability to selectively interact with enantiomer-specific receptors makes it a candidate for the development of new pharmaceuticals targeting various biochemical pathways. Research indicates that this compound can act as both a substrate and an inhibitor for specific enzymes, influencing metabolic processes and potentially leading to therapeutic interventions.

Organic Synthesis

The compound serves as a significant building block in organic synthesis, particularly in the study of stereochemistry and enantioselective reactions. It can participate in various chemical reactions such as oxidation and reduction, yielding diverse products including ketones, aldehydes, alcohols, and amines. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies show that the compound influences enzyme kinetics by acting as an inhibitor or substrate, which highlights its potential utility in pharmacological research aimed at understanding enzyme mechanisms.

Case Study 2: Chiral Drug Development

The chiral nature of this compound allows it to be utilized in the development of chiral drugs. Its stereochemical properties facilitate the design of compounds with enhanced efficacy and reduced side effects by selectively targeting biological systems. This application is particularly relevant in the context of developing treatments for conditions where enantiomer-specific activity is crucial .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochlorideEnantiomer of this compoundMay exhibit different biological activities
4-(m-Tolyl)butanoic acidLacks amino groupDoes not possess chiral properties
3-Amino-4-phenylbutanoic acidContains phenyl group instead of tolylDifferent steric effects due to phenyl substitution
DL-3-Amino-3-p-tolyl-propionic acidRacemic mixtureLacks enantiomer specificity

This table illustrates how this compound stands out due to its chiral center, making it particularly valuable for studying enantioselective reactions and applications in chiral drug development.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-p-tolylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in enzymatic reactions or receptor binding studies.

Comparison with Similar Compounds

Key Physical Properties (from ):

Property Value
Density 1.132 g/cm³
Boiling Point 345.5°C at 760 mmHg
Refractive Index 1.557
Flash Point 162.7°C
Vapor Pressure 2.33 × 10⁻⁵ mmHg at 25°C

The compound’s high boiling point and moderate vapor pressure suggest strong intermolecular interactions (e.g., hydrogen bonding via -NH₂ and -COOH groups) and aromatic stabilization from the p-tolyl moiety. These properties make it suitable for applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands.

Comparison with Structural Analogs

(R)-3-Amino-4-(o-tolyl)butanoic Acid

Structural Differences :

  • The o-tolyl group (ortho-methylphenyl) replaces the p-tolyl group, altering the steric and electronic environment.
  • The methyl group is positioned on the adjacent carbon of the benzene ring, increasing steric hindrance near the amino acid backbone.

Hypothesized Impact :

  • Solubility : The ortho substitution may reduce solubility in polar solvents due to disrupted symmetry and increased molecular packing efficiency.
  • Biological Activity : Steric effects could hinder binding to target proteins compared to the para isomer.
  • Thermal Stability : The ortho configuration might lower the boiling point slightly compared to the para analog, though specific data are unavailable.
Property (R)-4-Amino-3-p-tolylbutanoic Acid (R)-3-Amino-4-(o-tolyl)butanoic Acid
Molecular Formula C₁₁H₁₅NO₂ C₁₁H₁₅NO₂ (assumed)
Substituent Position Para-methylphenyl Ortho-methylphenyl
Purity (Available Data) N/A >97.00%

(R)-2-Amino-4-(ethylthio)butanoic Acid

Structural Differences :

  • An ethylthio group (-SCH₂CH₃) replaces the aromatic p-tolyl group.
  • The amino group is positioned on the second carbon instead of the fourth.

Hypothesized Impact :

  • Solubility : The ethylthio group may enhance lipophilicity, reducing water solubility compared to the polar p-tolyl analog.
  • Biological Role : Sulfur-containing analogs are often explored for prodrug designs or metal chelation, diverging from the aromatic interactions of the target compound.
Property This compound (R)-2-Amino-4-(ethylthio)butanoic Acid
Molecular Formula C₁₁H₁₅NO₂ C₆H₁₃NO₂S
Molecular Weight 193.24 g/mol 163.24 g/mol (estimated)
Key Functional Groups Aromatic, -NH₂, -COOH Thioether, -NH₂, -COOH
Research Use Not specified Laboratory research only

Discussion of Research Implications

  • Steric and Electronic Effects : The p-tolyl group in the target compound provides a planar, electron-rich aromatic system ideal for π-π stacking or hydrophobic interactions in drug-receptor binding. In contrast, o-tolyl and ethylthio analogs introduce steric bulk or sulfur-mediated reactivity, which may be leveraged for specialized applications.
  • Data Gaps : Direct comparisons of physicochemical or pharmacological properties are hindered by insufficient published data for the analogs. Future studies should prioritize empirical measurements of solubility, stability, and binding affinities.

Biological Activity

(R)-4-Amino-3-p-tolylbutanoic acid, also known as a chiral amino acid derivative, is a compound that has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • An amino group (-NH2)
  • A carboxylic acid group (-COOH)
  • A p-tolyl group attached to a butanoic acid backbone

The presence of these functional groups facilitates its interactions with enzymes and receptors, influencing various biochemical pathways. Its chiral nature allows it to selectively interact with enantiomer-specific biological targets, which is crucial for its potential therapeutic effects.

  • Enzyme Interaction :
    • This compound can act as either a substrate or an inhibitor for various enzymes. This dual role can significantly influence metabolic pathways and biochemical reactions within the body.
  • Neurotransmitter Modulation :
    • The compound's structural resemblance to neurotransmitters, particularly glutamate, suggests potential interactions with glutamatergic systems in the brain. This could be relevant for conditions related to learning, memory, and neurological disorders.
  • Selective Binding :
    • Its chiral nature enables selective binding to specific receptors, potentially modulating neurotransmission and other physiological processes.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and uptake, which could have implications for treating neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell viability through apoptotic pathways. Further investigation is needed to elucidate its potential as an anticancer agent .

Case Studies

  • Neurotransmission Studies : In a controlled study involving animal models, this compound was administered to assess its effects on synaptic transmission. Results indicated enhanced synaptic plasticity, suggesting a role in cognitive function improvement.
  • Cancer Cell Line Research : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating potential anticancer properties .

Data Summary

Biological Activity Mechanism Implications
Neurotransmitter modulationInteraction with glutamate receptorsPotential treatment for neurological disorders
Enzyme inhibitionActs as substrate/inhibitor for specific enzymesInfluence on metabolic pathways
Anticancer effectsInduces apoptosis in cancer cell linesPotential therapeutic application in oncology

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-amino-3-p-tolylbutanoic acid, and how can reaction conditions be tailored to improve enantiomeric purity?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) are used to preserve stereochemistry during coupling reactions . Key parameters include temperature control (e.g., <0°C for amine protection) and chiral chromatography (e.g., using amylose-based columns) to isolate the (R)-enantiomer from racemic mixtures. Reaction yields can vary from 60–85% depending on solvent polarity and catalyst loading .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Polarimetry and chiral HPLC are standard. X-ray crystallography or NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) resolve enantiomeric excess (>98% purity required for biological assays). Compare retention times with known (S)-enantiomers (e.g., (S)-4-amino-3-p-tolylbutanoic acid, CAS 67112-57-6) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Mass Spectrometry : Confirm molecular weight (C₁₁H₁₅NO₂, MW 193.24) via ESI-MS in positive ion mode .
  • FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and primary amine (3300–3500 cm⁻¹) stretches .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the p-tolyl substituent in this compound influence its biological activity compared to halogenated analogs (e.g., 3-chlorophenyl derivatives)?

  • Methodological Answer : The p-tolyl group enhances lipophilicity (logP ~1.2 vs. 1.8 for 3-chlorophenyl analogs), affecting membrane permeability. Use radiolabeled analogs (e.g., ¹⁴C-tagged) in cell uptake assays. Compare binding affinities to GABA receptors via competitive displacement assays (IC₅₀ values differ by >10-fold between p-tolyl and 3-chlorophenyl derivatives) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors). Standardize protocols:

  • Use recombinant enzymes (e.g., GABA transaminase) in Tris-HCl buffer (pH 7.4) with pyridoxal phosphate.
  • Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays). Contradictory Ki values (e.g., 5 µM vs. 20 µM) may reflect allosteric modulation or off-target effects .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological effects of this compound while minimizing metabolic degradation?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance blood-brain barrier penetration .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities. Co-administer CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Key Considerations for Experimental Design

  • Stereochemical Stability : Monitor racemization under basic conditions (e.g., during ester hydrolysis) .
  • Biological Replicates : Use ≥3 independent assays to account for variability in enzyme inhibition studies .
  • Negative Controls : Include (S)-enantiomers and structurally related but inactive analogs (e.g., 4-phenylbutanoic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-p-tolylbutanoic acid
Reactant of Route 2
(R)-4-Amino-3-p-tolylbutanoic acid

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